An In-depth Technical Guide to Fasudil Pyridine N-Oxide: Structure, Properties, and Scientific Context
An In-depth Technical Guide to Fasudil Pyridine N-Oxide: Structure, Properties, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of Fasudil Pyridine N-Oxide, a derivative of the potent Rho-kinase (ROCK) inhibitor, Fasudil. While Fasudil and its primary active metabolite, hydroxyfasudil, are well-documented for their therapeutic effects in treating conditions like cerebral vasospasm and pulmonary hypertension, Fasudil Pyridine N-Oxide remains a less-characterized compound.[1][2] This document synthesizes available chemical data, outlines plausible synthetic and analytical methodologies based on established chemical principles, and situates the compound within the broader pharmacological context of its parent drug. We will delve into the core chemical structure, physicochemical properties, and the foundational ROCK signaling pathway that Fasudil modulates. This guide is designed to serve as a foundational resource for researchers investigating Fasudil metabolites, derivatives, or related compounds in drug discovery and development.
The Parent Compound: Fasudil and the Rho-Kinase (ROCK) Signaling Pathway
To understand Fasudil Pyridine N-Oxide, one must first grasp the mechanism of its parent compound, Fasudil. Fasudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This enzyme is a critical downstream effector of the small GTP-binding protein RhoA and plays a pivotal role in regulating cellular contraction, motility, and proliferation.[3]
Mechanism of Action
In vascular smooth muscle cells, activated RhoA stimulates ROCK. ROCK then phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inactivates it. This inhibition of MLCP leads to an increase in the phosphorylated state of the myosin light chain (MLC), resulting in smooth muscle contraction and vasoconstriction.[3] Fasudil exerts its vasodilator effect by competitively inhibiting ROCK, which prevents the inactivation of MLCP, promotes MLC dephosphorylation, and leads to smooth muscle relaxation.[1][3]
Beyond vasodilation, ROCK inhibition by Fasudil has demonstrated neuroprotective, anti-inflammatory, and anti-fibrotic properties, making it a subject of research for various neurodegenerative and cardiovascular diseases.[4][5][6]
The Role of the Active Metabolite: Hydroxyfasudil
Following administration, Fasudil is rapidly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[2][7] This metabolite is also a potent ROCK inhibitor and has a longer elimination half-life than the parent drug (approximately 4.66 hours for hydroxyfasudil versus 0.76 hours for Fasudil), contributing significantly to the overall pharmacological effect.[1][7] It is crucial for researchers to recognize that most of the sustained in vivo activity observed after Fasudil administration is attributable to hydroxyfasudil.[2][7]
The ROCK Signaling Pathway
The following diagram illustrates the core mechanism of the RhoA/ROCK pathway and the inhibitory action of Fasudil.
Caption: The RhoA/ROCK signaling pathway leading to vasoconstriction and its inhibition by Fasudil.
Fasudil Pyridine N-Oxide: Chemical Identity and Properties
Fasudil Pyridine N-Oxide is a derivative of Fasudil where the nitrogen atom on the isoquinoline ring system has been oxidized. This modification significantly alters the electronic properties and polarity of the molecule.
Chemical Structure
IUPAC Name: 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline 2-oxide[8]
Figure 1: 2D Chemical Structure of Fasudil Pyridine N-Oxide.
Physicochemical Properties
The following table summarizes the known and inferred physicochemical properties of Fasudil Pyridine N-Oxide.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₄H₁₇N₃O₃S | Deduced from Fasudil (C₁₄H₁₇N₃O₂S) + one oxygen atom.[1] |
| Molecular Weight | 307.37 g/mol | [8] |
| Appearance | Likely a colorless or off-white solid. | Inferred from the properties of Fasudil and other pyridine N-oxides.[9] |
| Basicity (pKa) | Lower than Fasudil. | The N-oxide group is significantly less basic than the parent pyridine/isoquinoline nitrogen due to the donation of nitrogen's lone pair to form the N-O bond.[9] |
| Solubility | Expected to have higher aqueous solubility. | The polar N-O bond increases the molecule's overall polarity and potential for hydrogen bonding compared to Fasudil, likely enhancing solubility in polar solvents like water. |
| Stability | Generally stable; can be deoxygenated. | Pyridine N-oxides are stable compounds but can be reduced back to the parent pyridine using various reducing agents (e.g., zinc dust).[9] |
Synthesis and Characterization
While Fasudil Pyridine N-Oxide is commercially available as a research chemical, understanding its synthesis is crucial for researchers who may need to produce it or similar derivatives.[8][10][11]
Rationale for Synthetic Approach
The most direct and established method for creating an N-oxide from a pyridine or isoquinoline ring is through direct oxidation of the nitrogen atom.[9][12] This transformation utilizes an oxidant that can deliver an oxygen atom to the electron-rich nitrogen. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and commonly used for this purpose due to their reactivity and selectivity.[12]
Generalized Experimental Protocol for Synthesis
The following protocol is a generalized, self-validating workflow based on established chemical principles for the N-oxidation of heterocyclic amines.
Objective: To synthesize Fasudil Pyridine N-Oxide via oxidation of Fasudil.
Materials:
-
Fasudil Hydrochloride (or free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolution: Dissolve Fasudil (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and minimize potential side reactions.
-
Addition of Oxidant: Add m-CPBA (1.1-1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low. The slight excess of m-CPBA helps drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the Fasudil starting material and the appearance of a new, more polar spot (the N-oxide).
-
Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer with brine to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to isolate the final product.
Proposed Analytical Characterization
-
Mass Spectrometry (MS): The product's identity can be confirmed by ESI-MS, which should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of Fasudil Pyridine N-Oxide (m/z ≈ 308.1). This validates the addition of a single oxygen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the isoquinoline ring protons and carbons compared to the Fasudil starting material, confirming the site of modification.
Caption: A streamlined workflow for the synthesis and validation of Fasudil Pyridine N-Oxide.
Biological Activity and Pharmacokinetics: A Comparative Perspective
There is a notable lack of specific pharmacological or pharmacokinetic data for Fasudil Pyridine N-Oxide in the scientific literature. Its role, if any, as a human metabolite of Fasudil is not well-established, with research overwhelmingly focused on hydroxyfasudil.[7][13]
However, we can infer potential properties based on its structure:
-
ROCK Inhibition: It is plausible that the N-oxide derivative retains some ROCK inhibitory activity, as the core pharmacophore—the isoquinolinesulfonyl group attached to the diazepine ring—remains intact. However, the electronic changes induced by the N-oxide could alter its binding affinity for the kinase domain compared to Fasudil or hydroxyfasudil. Experimental validation via in vitro kinase assays is required to confirm this.
-
Pharmacokinetics: The introduction of the polar N-oxide group would likely increase the compound's hydrophilicity. This could lead to:
-
Reduced Cell Permeability: The increased polarity may hinder passive diffusion across cell membranes, potentially reducing its volume of distribution and access to intracellular targets compared to Fasudil.
-
Increased Renal Excretion: More polar compounds are typically eliminated more rapidly via the kidneys. If formed in vivo, Fasudil Pyridine N-Oxide would likely be readily excreted in urine.
-
Conclusion and Future Directions
Fasudil Pyridine N-Oxide is a chemically well-defined derivative of the ROCK inhibitor Fasudil. While its synthesis and basic chemical properties can be confidently described based on established principles of heterocyclic chemistry, its biological profile remains largely unexplored. It is distinct from Fasudil's main active metabolite, hydroxyfasudil, which is responsible for the majority of the drug's sustained therapeutic effects.
For researchers in drug development and pharmacology, the following areas represent critical future directions:
-
Metabolite Identification: Conduct comprehensive metabolite profiling studies in preclinical species and humans to determine if Fasudil Pyridine N-Oxide is a significant metabolite of Fasudil.
-
In Vitro Activity Screening: Perform kinase inhibition assays to quantify the specific activity of Fasudil Pyridine N-Oxide against ROCK1 and ROCK2 and assess its selectivity against a panel of other kinases.
-
Pharmacokinetic Profiling: If deemed a significant metabolite or a compound of interest, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile should be established to understand its disposition in vivo.
This guide provides the necessary foundational knowledge for scientists to begin or advance their research on this and related compounds within the fascinating class of ROCK inhibitors.
References
-
Hinderling, P. H., et al. (2007). Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. Journal of Clinical Pharmacology, 47(5), 597-606.
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Wikipedia contributors. (2023, December 28). Fasudil. Wikipedia.
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CymitQuimica. Fasudil Pyridine N-Oxide (Trifluoroacetate). CymitQuimica Product Page.
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Rump, L. C., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Journal of Clinical Medicine, 13(5), 1363.
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J&K Scientific LLC. Fasudil Pyridine N-Oxide HCl. J&K Scientific Product Page.
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Liao, Z., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1090.
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Hinderling, P. H. (2007). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. ResearchGate.
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ChemicalBook. Fasudil Pyridine N-Oxide TFA Salt. ChemicalBook Product Page.
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Gallego, B. I., et al. (2025). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurotherapeutics.
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PubChem. Pyridine N-Oxide. National Center for Biotechnology Information.
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Wang, J., et al. (2022). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 13, 989333.
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Wikipedia contributors. (2023, August 28). Pyridine-N-oxide. Wikipedia.
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Patsnap. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate? Patsnap Synapse.
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Liu, M., et al. (2016). Inhibition of Rho-kinase by Fasudil Protects Dopamine Neurons and Attenuates Inflammatory Response in an Intranasal Lipopolysaccharide-Mediated Parkinson's Model. European Journal of Neuroscience, 43(1), 41-52.
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IndiaMART. Fasudil Pyridine N-Oxide TFA Salt. IndiaMART Product Page.
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Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
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Sarma, B., et al. (2017). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Royal Society of Chemistry.
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